![molecular formula C12H13NO5S B2663263 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338953-74-5](/img/structure/B2663263.png)
4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
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Overview
Description
4-Methoxybenzyl is a common moiety in organic chemistry. It’s often used as a protecting group for reactive sites in a molecule during a chemical synthesis .
Chemical Reactions Analysis
The chemical reactions that a 4-Methoxybenzyl derivative can undergo would largely be determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 4-Methoxybenzyl alcohol has a molecular weight of 138.16 g/mol and a boiling point of 259 °C .Scientific Research Applications
Cyclization in Heterocyclic Systems
Research by Gupta and Chaudhary (2015) explored the cyclization in thiazolo‐quinazoline heterocyclic systems, involving compounds related to 4-(4-Methoxybenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone. Their study, utilizing NMR, DFT, and X-ray diffraction, provides insights into the regiochemistry of cyclized products and their structural properties, highlighting the compound's relevance in understanding heterocyclic chemistry (Gupta & Chaudhary, 2015).
Reactions with Phenylazide
Omar, Youssef, and Kandeel (2000) investigated the reactions of thioxo-thiazolidine compounds, structurally similar to 4-(4-Methoxybenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone, with 4-methoxyphenylazide. Their study reveals the compound's reactivity and potential for yielding a variety of products through non-site-selective reactions, contributing to the field of organic synthesis and heterocyclic chemistry (Omar, Youssef, & Kandeel, 2000).
Synthesis and Pharmacological Properties
Guzikowski et al. (1997) discussed the synthesis and pharmacological properties of racemic tetrahydrobenzazepine-diones, similar in structure to 4-(4-Methoxybenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone. This research sheds light on the compound's potential applications in pharmacology, particularly in relation to NMDA and AMPA receptors (Guzikowski et al., 1997).
Antiviral Applications
Mohareb and Abdo (2021) synthesized tetrahydrobenzo[d]thiazole derivatives, structurally related to 4-(4-Methoxybenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone, for potential anti-Covid-19 applications. Their work in designing compounds as mimics of RNA2’-O-methylation and screening against various viruses demonstrates the compound's relevance in antiviral research (Mohareb & Abdo, 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-18-10-4-2-9(3-5-10)6-13-11(14)7-19(16,17)8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQLLNPQBGYKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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